

SB-237376 free base CAS number 179258-59-4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SB-237376 free base

Cat. No.: B1242358

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An In-Depth Technical Guide to **SB-237376 Free Base** (CAS Number: 179258-59-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-237376 is an investigational antiarrhythmic compound with a unique pharmacological profile characterized by dual blockade of potassium and calcium ion channels.^[1] Identified by the Chemical Abstracts Service (CAS) number 179258-59-4, this molecule has been studied for its potential to treat cardiac arrhythmias with a theoretically lower risk of proarrhythmic events compared to purely potassium channel blocking agents.^[1] This technical guide provides a comprehensive overview of the available data on SB-237376, focusing on its mechanism of action, electrophysiological effects, and the experimental protocols used to elucidate its properties.

Chemical and Physical Properties

SB-237376 free base is a complex organic molecule. Its fundamental properties are summarized below.

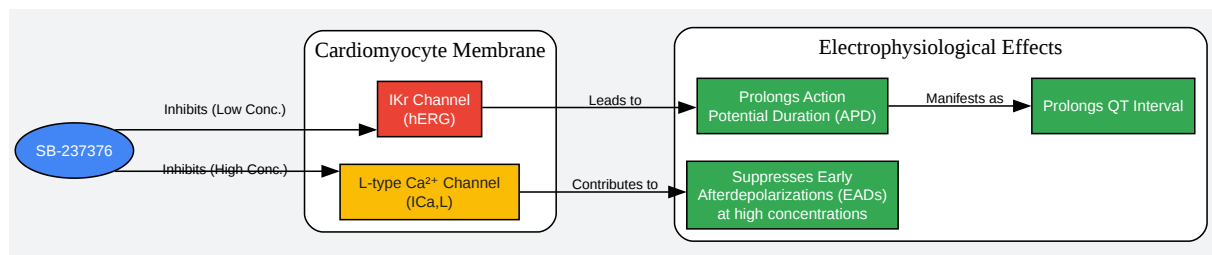
Property	Value
CAS Number	179258-59-4
Molecular Formula	C ₂₀ H ₂₅ N ₃ O ₅
Molecular Weight	387.43 g/mol
IUPAC Name	N-(3-(3,4-dimethoxyphenethylamino)propyl)-4-nitrobenzamide
Physical Form	Solid
Purity	>98% (as reported by commercial suppliers)

Mechanism of Action

The primary mechanism of action for SB-237376 is the blockade of specific ion channels that are critical to the cardiac action potential. Its effects are concentration-dependent, exhibiting a dual-activity profile.

- **Potassium Channel Blockade:** At lower concentrations, SB-237376 is a potent inhibitor of the rapidly activating delayed rectifier potassium current (IKr).^{[1][2]} This current, carried by the hERG channel, is crucial for the repolarization phase (Phase 3) of the cardiac action potential. Inhibition of IKr leads to a prolongation of the action potential duration (APD).
- **Calcium Channel Blockade:** At higher concentrations, SB-237376 also blocks the L-type calcium current (ICa,L).^{[1][2]} This current is responsible for the plateau phase (Phase 2) of the action potential. The blockade of ICa,L can shorten the APD and suppress the triggers for certain arrhythmias, such as early afterdepolarizations (EADs).^[1]

This dual-channel blockade results in a unique "bell-shaped" dose-response curve for APD prolongation, which is hypothesized to reduce its proarrhythmic risk.^[1]



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Caption: Mechanism of action of SB-237376 on cardiac ion channels.

Quantitative Electrophysiological Data

The electrophysiological effects of SB-237376 have been quantified in isolated cardiac myocytes and tissue preparations. The primary data is derived from studies by Xu et al. (2003). [\[1\]](#)

Table 1: Potency of SB-237376 on IKr

Parameter	Value	Cell Type
IC ₅₀	0.42 μ M	Canine Ventricular Myocytes

Table 2: Concentration-Dependent Effects of SB-237376[\[1\]](#)

Concentration	Effect on APD and QT Interval	Proarrhythmic Activity
Low (e.g., 1-3 μ M)	Maximum prolongation of APD and QT interval	Induction of Phase-2 EADs in rabbit preparations
High	Self-limiting effect on APD and QT prolongation due to ICa,L blockade	Suppression of EADs

Table 3: Species-Specific Effects and Proarrhythmic Risk^[1]

Parameter	Rabbit Ventricular Wedge	Canine Ventricular Wedge
APD Prolongation	Significant	Moderate
QT Interval Prolongation	Significant	Moderate
Transmural Dispersion of Repolarization (TDR)	Increased	Moderately Increased
EAD Induction (at 3 μ M)	Induced in 5 out of 6 preparations	Induced in 0 out of 6 preparations
Predicted Proarrhythmic Risk	Lower than dl-sotalol	Not explicitly stated, but lower than rabbit

Experimental Protocols

The following sections detail the methodologies used to characterize the electrophysiological properties of SB-237376.

Single Myocyte Electrophysiology (Whole-Cell Patch Clamp)

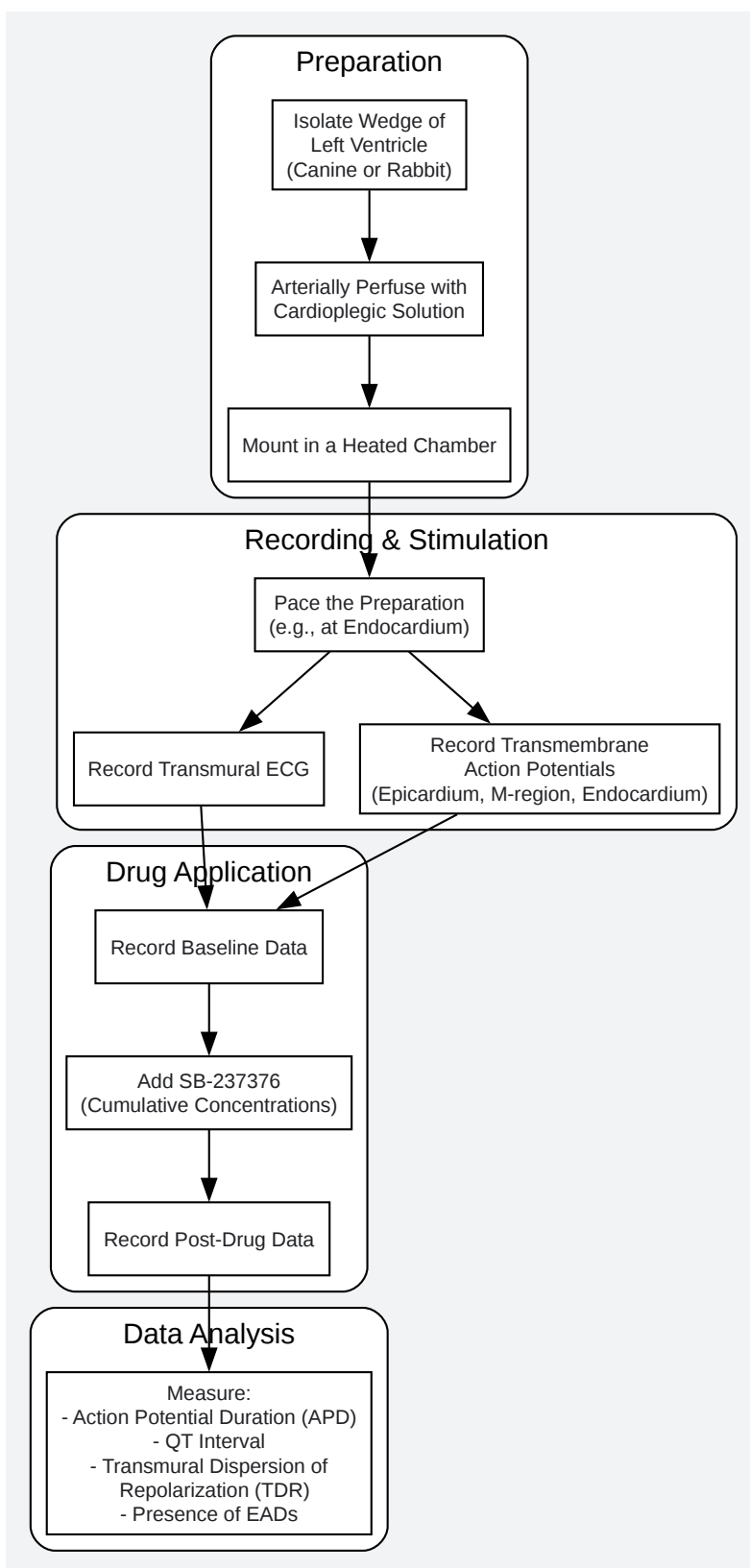
This protocol is used to measure the effect of SB-237376 on specific ion currents like I_{Kr} and I_{Ca,L}.

- Cell Isolation:
 - Ventricular myocytes are enzymatically isolated from canine hearts.
 - The heart is typically perfused with a collagenase and protease solution to digest the extracellular matrix.
 - The dispersed cells are then collected and stored in a specific buffer solution.
- Solutions:

- External Solution: Contains physiological concentrations of ions (e.g., NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose) to mimic the extracellular environment.
- Pipette Solution: Contains a different ionic composition (e.g., K-aspartate, KCl, Mg-ATP, HEPES, EGTA) to mimic the intracellular environment and control the membrane potential.
- Recording:
 - The whole-cell patch-clamp technique is employed.[3]
 - A glass micropipette filled with the pipette solution is sealed onto the membrane of a single myocyte.
 - The membrane patch under the pipette is ruptured to allow electrical access to the cell's interior.
 - A voltage-clamp amplifier is used to hold the cell membrane at specific potentials and record the resulting ion currents.
- Voltage Protocols:
 - For I_{Kr}: A specific voltage-step protocol is used to isolate the I_{Kr} current from other currents. This typically involves a depolarizing pulse to activate the channels, followed by a repolarizing step where the characteristic "tail current" of I_{Kr} is measured.
 - For I_{Ca,L}: Another voltage protocol is used, often involving a depolarizing ramp or step from a negative holding potential to elicit the inward calcium current.
- Data Analysis:
 - The peak current amplitude (e.g., of the I_{Kr} tail current) is measured before and after the application of different concentrations of SB-237376.
 - This data is used to generate a concentration-response curve and calculate the IC₅₀ value.

Arterially Perfused Ventricular Wedge Preparation

This ex vivo model allows for the study of the drug's effects on a multicellular tissue preparation, preserving the three-dimensional structure and electrical properties of the ventricular wall.[1]



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Caption: Experimental workflow for the arterially perfused ventricular wedge preparation.

- Tissue Preparation:
 - A transmural wedge of tissue is dissected from the canine or rabbit left ventricle.
 - The preparation is cannulated via a coronary artery and perfused with a Tyrode's solution, oxygenated and maintained at a physiological temperature.
- Recording Setup:
 - Floating glass microelectrodes are used to record transmembrane action potentials simultaneously from the epicardial, M-cell, and endocardial regions of the wedge.
 - A transmural electrocardiogram (ECG) is also recorded.
- Experimental Procedure:
 - The preparation is electrically stimulated at a constant cycle length.
 - After recording baseline data, SB-237376 is added to the perfusate in increasing concentrations.
 - Recordings are taken at each concentration to assess the effects on APD, QT interval, TDR, and the development of EADs.

Conclusion

SB-237376 is a dual IKr and ICa,L channel blocker that prolongs the cardiac action potential.^[1] Its unique voltage- and concentration-dependent effects, particularly the self-limiting prolongation of the APD at higher concentrations, suggest a potentially favorable safety profile with a lower risk of proarrhythmia compared to compounds that solely block the IKr current.^[1] The data gathered from single-cell and multicellular preparations provide a solid foundation for its characterization, although further in-vivo and clinical studies would be necessary to fully determine its therapeutic potential.

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References

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- To cite this document: BenchChem. [SB-237376 free base CAS number 179258-59-4]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1242358#sb-237376-free-base-cas-number-179258-59-4]

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